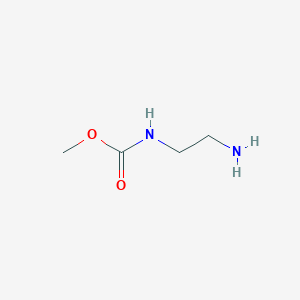

methyl N-(2-aminoethyl)carbamate

説明

Methyl N-(2-aminoethyl)carbamate is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that carbamates generally act by inhibiting acetylcholinesterase, an enzyme crucial for nerve function .

Mode of Action

Methyl N-(2-aminoethyl)carbamate likely interacts with its targets by forming a covalent bond, leading to the inhibition of the target enzyme. This inhibition disrupts the normal biochemical processes, causing a range of effects .

Biochemical Pathways

Carbamates are known to affect the cholinergic pathway by inhibiting acetylcholinesterase, which disrupts nerve signal transmission .

Pharmacokinetics

Carbamates are generally well absorbed by the body, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

Inhibition of acetylcholinesterase by carbamates can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands controlled by the nervous system .

生物活性

Methyl N-(2-aminoethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is classified under carbamate compounds, which are known for their diverse biological activities. The chemical structure includes an amino group that contributes to its reactivity and potential interactions with biological targets.

Carbamates, including this compound, primarily exert their effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The mode of action involves:

- Covalent Bond Formation : this compound likely forms a covalent bond with AChE, inhibiting its activity.

- Disruption of Cholinergic Pathways : The resultant overstimulation can lead to symptoms associated with cholinergic toxicity, such as muscle spasms and increased glandular secretions.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Generally well absorbed when administered.

- Distribution : Distributed throughout the body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. Research indicates that certain derivatives exhibit significant inhibitory effects on leukemia cell proliferation. The mechanism appears to involve modulation of apoptotic pathways and cell cycle arrest.

Antifilarial Activity

This compound has also been evaluated for antifilarial activity. Studies suggest that it may inhibit the growth and reproduction of filarial parasites, providing a basis for further development as an antiparasitic agent.

Neurotoxicity Studies

In animal models, exposure to this compound has been linked to neurotoxic effects. A study demonstrated acute neurotoxicity in preweanling rats, highlighting the compound's potential risks when misused or improperly handled .

Study on Cholinesterase Inhibition

A study assessed various carbamates' ability to inhibit AChE and butyrylcholinesterase (BChE). This compound was found to have a moderate inhibitory effect on both enzymes, with IC50 values indicating its potential as a therapeutic agent in conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Toxicological Assessments

Toxicological assessments have shown that while this compound can be effective against certain pathogens, it also poses risks due to its neurotoxic effects. The compound's interaction with the Nrf2 signaling pathway suggests that it may induce oxidative stress, leading to cellular damage .

Summary Table of Biological Activities

科学的研究の応用

Synthesis Techniques

The synthesis of methyl N-(2-aminoethyl)carbamate can involve several methodologies:

- Direct Reaction with Amines : Methyl carbamate can be reacted with 2-aminoethylamine under controlled conditions to yield the desired product.

- Boc Protection Methods : Utilizing Boc-protected amines in the synthesis can enhance yield and purity, as seen in studies where tert-butyl derivatives were employed .

Scientific Research Applications

1. Medicinal Chemistry

This compound serves as a precursor for synthesizing various medicinal compounds. Its derivatives have been explored for their pharmacological activities, particularly as potential inhibitors in cancer therapy and inflammation management. For instance, studies have shown that derivatives of this compound can act as negative allosteric modulators of chemokine receptors, which are crucial in inflammatory responses .

2. Drug Development

The compound's ability to modify receptor interactions makes it valuable in drug development. Research has demonstrated its use in creating fluorescent ligands that allow for real-time monitoring of receptor activity in living cells. This application is particularly relevant for studying diseases where chemokine signaling plays a pivotal role .

Case Studies

特性

IUPAC Name |

methyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-8-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPCBYPQDSLNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。